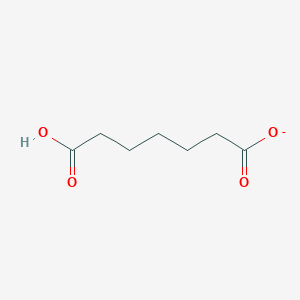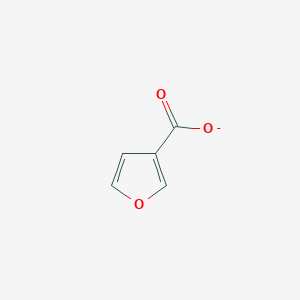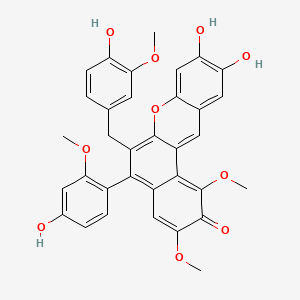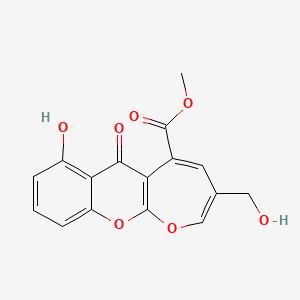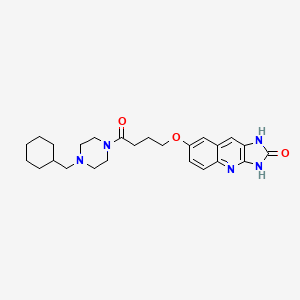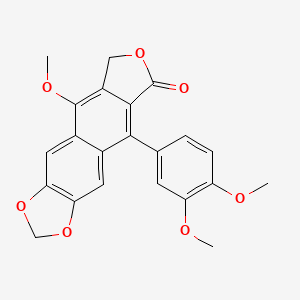
Chinensinaphthol methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chinensinaphthol methyl ether is a natural product found in Justicia procumbens with data available.
Applications De Recherche Scientifique
Identification and Analysis
- Chinensinaphthol methyl ether (CME) , along with chinensinaphthol, was identified as a new 1-aryl-2,3-naphthalide lignan in Polygala chinensis. Its structure was established through chemical transformations and spectral evidence, showing significant variations in its content in the plant over three consecutive years (Ghosal, Chauhan, & Srivastava, 1974).
Bioavailability and Pharmacokinetics
- A sensitive LC-MS/MS method was developed for determining CME in rat plasma, crucial for pharmacokinetic evaluations. After intravenous and oral administration of CME in rats, its oral absolute bioavailability was estimated to be low, suggesting poor absorption or strong metabolism in vivo (Zhou et al., 2012).
- A UFLC-ESI-MS/MS method was optimized for quantifying CME in rat urine, revealing low excretion in urine and significant metabolism in vivo (Qin et al., 2016).
Bioactivity
- CME, isolated from Justicia procumbens, showed significant inhibition of platelet aggregation, suggesting potential therapeutic applications (Chen et al., 1996). This antiplatelet activity was further supported by another study on Justicia procumbens (Chen et al., 1996).
- A study on Rostellularia procumbens identified CME as a potential target for integrin αIIbβ3 protein, important in platelet aggregation, through network pharmacology and molecular interaction studies (Wu et al., 2019).
Quality Control and Quantification
- Quality control specification for Herba Justiciae included quantitative analysis of CME by HPLC, providing a scientific basis for its utilization and development (Wenkun et al., 2009).
Synthetic Preparation
- A novel method for preparing various arylnaphthalene lactone natural products, including CME, was developed, using Hauser-Kraus annulation and Suzuki-Miyaura cross-coupling (Kim et al., 2017).
Potential in Neuroprotection
- Monsonia angustifolia, containing CME, showed potential for Alzheimer's disease treatment. CME was one of the compounds tested for its effects on β-amyloid peptide formation in cell models (Chun et al., 2017).
Propriétés
Nom du produit |
Chinensinaphthol methyl ether |
|---|---|
Formule moléculaire |
C22H18O7 |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
9-(3,4-dimethoxyphenyl)-5-methoxy-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C22H18O7/c1-24-15-5-4-11(6-16(15)25-2)19-12-7-17-18(29-10-28-17)8-13(12)21(26-3)14-9-27-22(23)20(14)19/h4-8H,9-10H2,1-3H3 |
Clé InChI |
SFPLCCUNXOBTQY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)OC)COC3=O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)OC)COC3=O)OC |
Synonymes |
5-(3,4-Dimethoxyphenyl)-9-methoxyfuro(3',4':6,7)naphtho(2,3-d)(1,3)dioxol-6(8H)-one chinensinaphthol methyl ether furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(8H)-one, 5-(3,4-dimethoxyphenyl)-9-methoxy- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-tert-butylphenyl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B1236854.png)

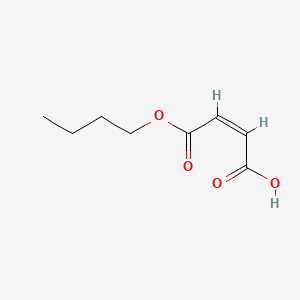

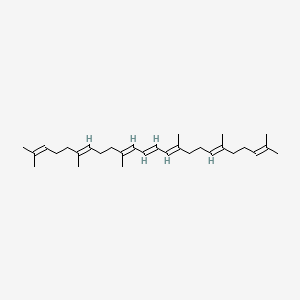
![(1S,3R,4R,6S,8S,9S,10S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B1236861.png)
